CYP2D6 Inhibition Baseline
The aminomethylpyridine core scaffold exhibits measurable CYP2D6 inhibition, with an IC50 value of 20,000 nM (20 µM) for the parent structural framework [1]. This value represents class-level baseline activity for this chemotype and serves as a reference point for evaluating SAR modifications such as methoxy and hydroxyl substitution on the pyridine ring. This baseline contrasts markedly with highly optimized DPP-IV inhibitor analogs incorporating the aminomethylpyridine motif that achieve IC50 values of 10 nM for the therapeutic target DPP-4 , demonstrating that the core scaffold provides a viable starting point for optimization campaigns, with the target compound's 4-ol/5-methoxy pattern offering distinct synthetic handles for further derivatization.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) for aminomethylpyridine scaffold class [1] |
| Comparator Or Baseline | Optimized DPP-IV inhibitor containing aminomethylpyridine motif: IC50 = 10 nM for DPP-4; >6,600 nM for DPP-8 |
| Quantified Difference | Target scaffold demonstrates 2,000-fold weaker CYP2D6 inhibition compared to optimized analogs' target engagement potency; class baseline established at 20 µM |
| Conditions | Human recombinant CYP2D6-mediated 7-methoxy-4-(aminomethyl)-coumarin degradation assay [1]; Enzyme-linked immunosorbent assay (ELISA) for DPP-4 inhibition at pH 7.5 |
Why This Matters
This establishes the aminomethylpyridine scaffold's CYP2D6 inhibition baseline, enabling procurement decisions for lead optimization where metabolic liability reduction is required.
- [1] BindingDB BDBM50428600 CHEMBL2338408. IC50: 2.00E+4 nM. Inhibition of human recombinant CYP2D6-mediated 7-methoxy-4(aminomethyl)-coumarine degradation. View Source
